molecular formula C23H32ClNO4 B13757592 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate--hydrogen chloride (1/1) CAS No. 5497-40-5

1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate--hydrogen chloride (1/1)

Cat. No.: B13757592
CAS No.: 5497-40-5
M. Wt: 422.0 g/mol
InChI Key: XNMPIXFUHUEKDE-UHFFFAOYSA-N
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Description

1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a diethylamino group, a propan-2-yl group, and two methoxyphenyl groups attached to an acetate moiety, with a hydrogen chloride component. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) typically involves the esterification of bis(4-methoxyphenyl)acetic acid with 1-(diethylamino)propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrogen chloride to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, while the methoxyphenyl groups contribute to the compound’s overall stability and reactivity. The acetate moiety facilitates the compound’s entry into cells, where it can exert its effects on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)propan-2-yl bis(4-hydroxyphenyl)acetate: Similar structure but with hydroxy groups instead of methoxy groups.

    1-(Diethylamino)propan-2-yl bis(4-chlorophenyl)acetate: Contains chlorophenyl groups instead of methoxyphenyl groups.

    1-(Diethylamino)propan-2-yl bis(4-methylphenyl)acetate: Features methylphenyl groups instead of methoxyphenyl groups.

Uniqueness

1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The combination of diethylamino and methoxyphenyl groups provides a distinct chemical profile that is valuable in various research applications.

Properties

CAS No.

5497-40-5

Molecular Formula

C23H32ClNO4

Molecular Weight

422.0 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl 2,2-bis(4-methoxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C23H31NO4.ClH/c1-6-24(7-2)16-17(3)28-23(25)22(18-8-12-20(26-4)13-9-18)19-10-14-21(27-5)15-11-19;/h8-15,17,22H,6-7,16H2,1-5H3;1H

InChI Key

XNMPIXFUHUEKDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)OC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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